Undecaethylene glycol monomethyl ether is a chemical compound with the molecular formula C23H48O12 and a molecular weight of 516.6 g/mol. It is classified as a polyethylene glycol derivative, specifically an ether, which indicates that it contains both ethylene glycol units and a methyl ether group. This compound appears as a clear, colorless liquid and is soluble in water, making it useful in various applications within the chemical and pharmaceutical industries .
While specific biological activity data for undecaethylene glycol monomethyl ether is limited, compounds in the polyethylene glycol family are generally known for their low toxicity and biocompatibility. They are often used as solvents and carriers in drug formulations due to their ability to enhance solubility and stability of active pharmaceutical ingredients. Additionally, some polyethylene glycols have been studied for their potential applications in drug delivery systems .
The synthesis of undecaethylene glycol monomethyl ether typically involves the following methods:
Undecaethylene glycol monomethyl ether has several applications across various industries:
Interaction studies involving undecaethylene glycol monomethyl ether primarily focus on its compatibility with other chemicals and biological systems. It has been noted that while it exhibits low toxicity, caution should be exercised when combining it with strong oxidizing agents or bases due to potential decomposition or reactivity issues. Furthermore, its interactions with biological membranes have been studied to evaluate its effectiveness as a drug delivery vehicle .
Undecaethylene glycol monomethyl ether shares similarities with other polyethylene glycols and ethers. Here are some comparable compounds:
Compound Name | Molecular Formula | Molecular Weight | Unique Features |
---|---|---|---|
Ethylene Glycol Monomethyl Ether | C3H8O2 | 76.09 g/mol | Smaller chain length; widely used solvent |
Polyethylene Glycol 400 | C8H18O4 | 198.24 g/mol | Used extensively in pharmaceuticals; higher molecular weight |
Decaethylene Glycol Monomethyl Ether | C20H42O10 | 462.56 g/mol | Similar structure but shorter chain than undecaethylene |
Tetraethylene Glycol Monomethyl Ether | C10H22O5 | 218.28 g/mol | Lower molecular weight; used as surfactant |
Undecaethylene glycol monomethyl ether is unique due to its longer ethylene glycol chain length compared to similar compounds, which enhances its solubility properties and makes it suitable for specific industrial applications that require higher molecular weight ethers .
Undecaethylene glycol monomethyl ether has emerged as a critical component in antibody-drug conjugate linker design, primarily due to its ability to enhance the hydrophilicity of conjugate systems and reduce aggregation tendencies [6] [7]. The incorporation of polyethylene glycol elements into antibody-drug conjugate linkers has become a viable strategy to address the inherent hydrophobicity of many therapeutic payloads, which often leads to accelerated plasma clearance and suboptimal in vivo activity [8].
Research has demonstrated that the integration of undecaethylene glycol monomethyl ether as a side chain in cleavable linker systems significantly improves the therapeutic index of antibody-drug conjugates [9]. Studies focusing on glucuronidase-cleavable monomethylauristatin E linkers showed that the incorporation of polyethylene glycol chains resulted in homogeneous drug-to-antibody ratio 8 conjugates with decreased plasma clearance compared to non-PEGylated controls [9]. The optimization of polyethylene glycol chain length revealed a clear relationship between polymer length and conjugate pharmacology, with longer chains resulting in slower clearance rates [9].
The hydrophilicity enhancement provided by undecaethylene glycol monomethyl ether enables the development of antibody-drug conjugates with higher drug-to-antibody ratios while maintaining stability and reducing the risk of aggregation [7]. This improvement is particularly significant for conjugates incorporating hydrophobic payloads such as monomethylauristatin E, where traditional linkers without polyethylene glycol modification often fail to achieve optimal drug loading without compromising conjugate integrity [8].
Application Area | Mechanism of Action | Key Benefits | Reference Citation |
---|---|---|---|
Antibody-Drug Conjugate Linker Design | Hydrophilicity enhancement to reduce aggregation | Reduced plasma clearance, improved therapeutic index | [6] [7] [9] |
Drug Delivery Enhancement | Enhanced bioavailability and reduced immunogenicity | Improved pharmacokinetic profiles | [4] |
Bioconjugation Chemistry | Reactive terminal groups for covalent attachment | Site-specific modification capabilities | [10] [11] [12] |
Table 2: Applications of Undecaethylene Glycol Monomethyl Ether in Advanced Drug Delivery
The application of undecaethylene glycol monomethyl ether in PEGylation strategies for protein and peptide therapeutics represents a sophisticated approach to enhancing the pharmacokinetic properties of biological drugs [13] [14]. PEGylation using this compound offers numerous advantages including increased circulating half-life, improved stability, and reduced immunogenicity of therapeutic proteins and peptides [15].
Site-specific PEGylation strategies employing undecaethylene glycol monomethyl ether have demonstrated superior control over modification processes compared to random conjugation approaches [14]. The compound's terminal hydroxyl group provides a reactive site for activation with various functional groups, enabling selective conjugation to specific amino acid residues such as lysine, cysteine, or engineered sites on target proteins [11] [15].
Research has shown that the molecular weight and chain length of undecaethylene glycol monomethyl ether provide an optimal balance between pharmacokinetic enhancement and preservation of biological activity [13]. Studies on glucagon-like peptide-1 PEGylation demonstrated that conjugation with polyethylene glycol derivatives of similar molecular weight resulted in maintained structural integrity while achieving improved glucose control and extended duration of action [14].
The application of undecaethylene glycol monomethyl ether in protein PEGylation follows established reaction mechanisms that can be controlled through pH optimization and reaction conditions [15] [12]. The compound's biocompatibility and low toxicity profile make it particularly suitable for therapeutic applications where safety considerations are paramount [14] [16].
PEGylation Strategy | Reaction Conditions | Advantages | Typical Applications | Reference Citation |
---|---|---|---|---|
Random Lysine Modification | pH 7.0-8.0, mild temperatures | Simple procedure, well-established | Protein stabilization, half-life extension | [14] [12] |
Site-Specific N-terminal Modification | Acidic pH control (pH 6.5-7.0) | Selective modification, preserved activity | Therapeutic proteins requiring preserved activity | [15] |
Cysteine-Specific Conjugation | Maleimide chemistry, pH monitoring | Strong covalent bonds, selectivity | Drug-linker conjugation, development | [14] [11] |
Histidine Tag-Mediated Attachment | His-tag targeting, controlled pH | Engineered specificity, reproducible | Recombinant proteins with engineered tags | [15] |
Table 3: PEGylation Strategies Using Undecaethylene Glycol Monomethyl Ether
Undecaethylene glycol monomethyl ether exhibits remarkable amphiphilic properties that enable spontaneous micelle formation in aqueous environments, providing an effective mechanism for hydrophobic drug encapsulation [17] [18]. The compound's molecular structure, featuring a hydrophilic polyethylene glycol chain and a relatively hydrophobic methyl terminus, facilitates the formation of core-shell micellar structures that can accommodate poorly water-soluble therapeutic agents [17].
Research investigating thermosensitive micelles formed by similar polyethylene glycol-conjugated compounds has demonstrated critical micelle concentrations in the range of 0.05 to 15.14 mg/L, depending on environmental conditions and molecular modifications [17] [18]. These micelles typically exhibit average sizes ranging from 12 to 165 nanometers, with the size being influenced by factors such as concentration, temperature, and pH conditions [17] [18].
The micelle formation mechanism involves the self-assembly of undecaethylene glycol monomethyl ether molecules where hydrophobic drug molecules or other lipophilic compounds are sequestered within the micellar core, while the hydrophilic polyethylene glycol chains extend into the aqueous phase to form a protective shell [17] [18]. This core-shell architecture provides several therapeutic advantages including protection of encapsulated drugs from degradation, enhanced solubility of hydrophobic compounds, and controlled release kinetics [19].
Studies have shown that drug release from polyethylene glycol-based micelles follows diffusion-controlled kinetics, with sustained release profiles extending over 12 to 16 days without significant initial burst effects [17] [20]. The thermosensitive behavior of these systems, characterized by lower critical solution temperature transitions at physiologically relevant temperatures of 30 to 35 degrees Celsius, enables temperature-triggered drug release mechanisms that can be exploited for targeted therapeutic applications [17].
Parameter | Value/Description | Therapeutic Significance | Reference Citation |
---|---|---|---|
Micelle Formation Mechanism | Self-assembly of amphiphilic molecules in aqueous solution | Enables encapsulation of poorly soluble drugs | [17] [18] [19] |
Critical Micelle Concentration Range | 0.05-15.14 mg/L (related polyethylene glycol compounds) | Determines minimum concentration for micelle stability | [17] [18] [21] |
Average Micelle Size | 12-165 nm depending on conditions | Affects tissue penetration and cellular uptake | [17] [18] |
Core Composition | Hydrophobic drug molecules or steroid rings | Protects drugs from degradation and metabolism | [17] [18] |
Shell Composition | Hydrophilic polyethylene glycol chains extending into aqueous phase | Provides steric stabilization and biocompatibility | [17] [18] |
Drug Loading Capacity | 8.54% for similar polyethylene glycol-based systems | Influences therapeutic dose and efficacy | [20] |
Release Kinetics | Diffusion-controlled, sustained release over 12-16 days | Controls drug availability at target sites | [17] [18] [20] |
Thermosensitive Behavior | Lower critical solution temperature behavior at 30-35°C | Allows temperature-triggered drug release | [17] |
Table 4: Micelle Formation and Hydrophobic Drug Encapsulation Properties
The encapsulation efficiency of hydrophobic drugs within undecaethylene glycol monomethyl ether-based micelles is influenced by the hydrophobic-lipophilic balance of the system and the physicochemical properties of the target drug molecules [22]. Research has demonstrated that the incorporation of drug molecules with varying hydrophobicity levels can be optimized through careful control of the polyethylene glycol chain length and environmental conditions [23].
The mechanism of drug release from these micellar systems involves the gradual diffusion of encapsulated molecules through the polyethylene glycol shell, with release rates being modulated by factors such as micelle stability, drug-polymer interactions, and environmental conditions including pH and temperature [18]. This controlled release mechanism provides significant advantages for maintaining therapeutic drug concentrations over extended periods while minimizing the frequency of drug administration [19].